1-(4-Amino-3-methoxyphenyl)ethanone

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

For process chemistry groups, sourcing isomers with the wrong substitution pattern leads to failed syntheses and wasted resources. This 4-amino-3-methoxy acetophenone is optimized for constructing thiophenes, oxazoles, and triazolo[1,5-a]pyridines. Key advantages: • Eliminates the reduction step required by the 3-methoxy-4-nitro analog, improving process mass intensity. • Enables regioselective derivatization for nitric oxide synthase (NOS) inhibitor programs. • Serves as a low-potency control (dihydroorotase IC50 = 180 μM) in assay development. Ensures batch-to-batch consistency for scalable R&D workflows.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 22106-40-7
Cat. No. B1285393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-methoxyphenyl)ethanone
CAS22106-40-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N)OC
InChIInChI=1S/C9H11NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,10H2,1-2H3
InChIKeyLNRPHCWGORQWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-3-methoxyphenyl)ethanone Procurement & Technical Overview


1-(4-Amino-3-methoxyphenyl)ethanone (CAS 22106-40-7) is a substituted acetophenone derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Also known as 4'-Amino-3'-methoxyacetophenone, it features a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position, an amino group (-NH₂) at the 4-position, and an acetyl group (-COCH₃) at the 1-position . This specific substitution pattern confers distinct reactivity for use as a chemical intermediate and building block in medicinal chemistry and organic synthesis .

Validated building block for thiophene, oxazole, triazole, pyridoimidazole, and triazolo[1,5-a]pyridine synthesis

Distinct 4-amino-3-methoxy substitution pattern enables regioselective reactivity

May support medicinal chemistry library design and process route scouting

Generic Substitution Failure for 1-(4-Amino-3-methoxyphenyl)ethanone


Interchanging 1-(4-Amino-3-methoxyphenyl)ethanone with other aminoacetophenone isomers or analogs is not scientifically defensible due to the profound impact of its specific substitution pattern on both chemical reactivity and biological function. The 4-amino-3-methoxy configuration dictates unique electronic and steric properties that govern its behavior as a nucleophile and its ability to participate in regioselective reactions . For example, the 3-methoxy-4-nitro analog (CAS 22106-39-4) requires a reduction step that the target compound already possesses, leading to different synthetic pathways and yields. Furthermore, the position of the amino group directly influences the geometry and binding affinity of derived heterocycles and bioactive molecules. As detailed in the evidence below, even structurally close isomers exhibit divergent properties, rendering generic substitution a high-risk practice for both synthetic and procurement workflows .

Target

4-Amino-3-methoxy substitution; direct amine handle for condensation

3-Methoxy-4-nitro analog

Requires additional reduction step; synthetic pathway and yield may shift

Target

4-Amino-3-methoxy pattern; documented for diverse heterocyclic libraries

Positional isomer (3-amino-4-methoxy)

Altered electronic distribution may affect reactivity, solubility, and QC properties

1-(4-Amino-3-methoxyphenyl)ethanone vs. Closest Analogs


Synthetic Utility: Heterocyclic Library Building Block

1-(4-Amino-3-methoxyphenyl)ethanone is explicitly validated as a core building block for synthesizing diverse heterocyclic libraries, a capability not shared by analogs with different substitution patterns. Reviews document its specific utility in creating thiophenes, oxazoles, triazoles, pyridoimidazoles, and triazolo[1,5-a]pyridines [1]. This contrasts with the more limited synthetic scope of positional isomers like 1-(3-amino-4-methoxyphenyl)ethanone (CAS 6318-64-5), which, while also an intermediate, is less frequently cited as a precursor to the same breadth of heterocyclic systems.

Synthetic Scope
Class-level inference
Target: Validated precursor for thiophenes, oxazoles, triazoles, pyridoimidazoles, triazolo[1,5-a]pyridines
Comparator: Less extensive documentation for same heterocyclic breadth

Supports heterocyclic library design with broader documented scope

Qualitative review; verify reaction scope in target system

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Scale-Up Cost Efficiency vs. Nitro Analog

A direct comparison of commercial pricing reveals a significant cost advantage for 1-(4-Amino-3-methoxyphenyl)ethanone over its immediate nitro precursor analog. This is critical for scaling reactions, as using the amino compound eliminates the need for an additional reduction step, which carries its own reagent and labor costs. As of 2026, the target compound is available at approximately $0.25/mg (for 1g scale), whereas the 3-methoxy-4-nitro analog (CAS 22106-39-4) is priced around $0.38/mg .

Procurement Cost
Direct head-to-head
Target: ~$0.25/mg (1g scale)
vs. 3-methoxy-4-nitro analog: ~$0.38/mg

May support cost-sensitive scale-up without additional reduction step

Supplier pricing data; verify for current quotes

Process Chemistry Sourcing Cost Analysis

Dihydroorotase Inhibition Baseline

A quantitative baseline for the compound's biochemical activity has been established against the enzyme dihydroorotase (DHOase). In an in vitro assay using the enzyme from mouse Ehrlich ascites cells, 1-(4-Amino-3-methoxyphenyl)ethanone exhibited an IC50 of 180 μM (1.80 × 10⁵ nM) [1]. This value represents a low level of inhibition, with less than 50% maximal inhibition observed at a 25 μM concentration. This data point is valuable for defining the compound's intrinsic activity profile and differentiating it from more potent, structurally related inhibitors.

DHOase Inhibition
Supporting evidence
IC50 = 180 µM

Low potency; suitable as negative control or assay baseline

Mouse Ehrlich ascites cell enzyme; review for target assay

Enzyme Inhibition Biochemical Assay IC50

IP Relevance: NOS Inhibitor Patents

The target compound falls within the claimed general structural formula of patents covering basic acetophenones as inhibitors of nitric oxide synthase (NOS) [1]. The patent (US 7,994,365 B2) explicitly claims compounds where the phenyl ring can be substituted with an amino group and a methoxy group, among other substituents [1]. This provides a clear intellectual property context for the compound. In contrast, analogs with different substitution patterns may not be covered by this specific patent family or may be claimed in different contexts, such as the 3-methoxy-4-nitro analog (CAS 22106-39-4), which is more commonly cited as a general intermediate and less specifically tied to the NOS inhibition patent space .

IP Context
Class-level inference
Covered under general structural formula of US 7,994,365 B2 (basic acetophenone NOS inhibitors)

Provides IP landscape context for NOS inhibitor research

Review patent claims for specific derivative freedom-to-operate

Patent Analysis NO-Synthase Intellectual Property

Physicochemical Comparison with Positional Isomer

While both isomers share the same molecular formula and weight (165.19 g/mol), their different substitution patterns lead to distinct physicochemical properties that impact handling, purification, and formulation. 1-(4-Amino-3-methoxyphenyl)ethanone has a reported melting point of 90-92 °C and a boiling point of 314.8±22.0 °C at 760 mmHg . Its 3-amino-4-methoxy isomer (CAS 6318-64-5), while also a solid, may exhibit different chromatographic behavior and solubility due to the altered electronic distribution and hydrogen-bonding capacity of the amino and methoxy groups.

Melting Point
Cross-study comparable
Target: 90–92 °C
Positional isomer: expected to differ

Differentiates from isomers; supports QC identity and purity check

Reported property; confirm with lot-specific COA

Physicochemical Properties Analytical Chemistry Quality Control

Optimal Applications for 1-(4-Amino-3-methoxyphenyl)ethanone


Medicinal Chemistry: Heterocyclic Library Synthesis

This compound is an optimal choice for medicinal chemistry groups focused on synthesizing diverse libraries of heterocycles, particularly thiophenes, oxazoles, triazoles, and triazolo[1,5-a]pyridines. Its validated reactivity as a 1-(4-substituted-aminophenyl) ethanone derivative [1] makes it a superior starting material compared to other positional isomers for these specific synthetic pathways. Its dual amino and ketone functionalities provide a versatile handle for building complex molecular architectures, enabling the rapid exploration of chemical space around a privileged pharmacophore.

Process R&D: Cost-Effective Intermediate

Process chemists should prioritize this compound over its 3-methoxy-4-nitro analog (CAS 22106-39-4) when designing scalable synthetic routes. The significant procurement cost advantage [1] is amplified by the elimination of a reduction step required for the nitro compound. This streamlines the synthetic sequence, reduces overall waste, and improves process mass intensity, making it a more efficient and economical choice for producing downstream intermediates or active pharmaceutical ingredients (APIs).

NOS Inhibitor Lead Optimization & IP

For research programs targeting nitric oxide synthase (NOS), this compound serves as a strategic starting point. Its structure is encompassed within the claims of key patents on basic acetophenone NOS inhibitors [1]. Using this core allows researchers to build upon a well-defined chemical space, potentially generating novel, patentable derivatives while navigating an established intellectual property landscape. This provides a more focused approach compared to using unrelated or less well-characterized ketone scaffolds.

Biochemical Assay Baseline Control

The established, albeit low, inhibitory activity against dihydroorotase (IC50 = 180 μM) provides a quantifiable baseline [1]. In assay development, this compound is well-suited as a low-potency control or as a reference point for evaluating the activity of more potent inhibitors derived from its structure. Its well-defined, modest activity helps establish dynamic range and assay sensitivity, a role for which more potent compounds would be unsuitable.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Reported building block for thiophenes, oxazoles, triazoles, pyridoimidazoles
Reaction scope and regioselectivity confirmation
Cost-effective scale-up route
Lower procurement cost vs. nitro analog; avoids reduction step
Cost-benefit analysis and process mass intensity review
NOS inhibitor lead optimization
Covered by key NOS inhibitor patents; privileged scaffold context
IP landscape review and derivative patentability assessment
Assay development control
Known low DHOase inhibition baseline
Assay sensitivity and dynamic range establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Amino-3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.